molecular formula C11H14N2O4 B12548158 Carbamic acid, butyl-, nitrophenyl ester CAS No. 143128-97-6

Carbamic acid, butyl-, nitrophenyl ester

Cat. No.: B12548158
CAS No.: 143128-97-6
M. Wt: 238.24 g/mol
InChI Key: FPGPJURMMUYMCN-UHFFFAOYSA-N
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Description

Carbamic acid, butyl-, nitrophenyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic acid, butyl-, nitrophenyl ester can be synthesized through several methods. One common approach involves the reaction of butyl isocyanate with nitrophenol in the presence of a base. The reaction typically occurs under mild conditions and can be carried out in an organic solvent such as dichloromethane. The reaction mechanism involves the nucleophilic attack of the nitrophenol on the isocyanate group, leading to the formation of the carbamate ester.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts, such as tertiary amines, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, butyl-, nitrophenyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce butyl carbamate and nitrophenol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbamate derivatives.

    Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Butyl carbamate and nitrophenol.

    Oxidation: Nitro and carbamate derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, butyl-, nitrophenyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of prodrugs.

    Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

The mechanism of action of carbamic acid, butyl-, nitrophenyl ester involves the inhibition of enzymes through the formation of a covalent bond with the active site. The nitrophenyl group acts as a leaving group, allowing the carbamate moiety to form a stable bond with the enzyme. This inhibits the enzyme’s activity, leading to the desired biological effect. The molecular targets include enzymes such as acetylcholinesterase, which is crucial in nerve signal transmission.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl-, nitrophenyl ester
  • Carbamic acid, ethyl-, nitrophenyl ester
  • Carbamic acid, propyl-, nitrophenyl ester

Uniqueness

Carbamic acid, butyl-, nitrophenyl ester is unique due to its specific butyl group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl counterparts. The butyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in different fields.

Properties

CAS No.

143128-97-6

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

(2-nitrophenyl) N-butylcarbamate

InChI

InChI=1S/C11H14N2O4/c1-2-3-8-12-11(14)17-10-7-5-4-6-9(10)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14)

InChI Key

FPGPJURMMUYMCN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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